

High-Resolution Imaging of Microtubules Using Flutax-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flutax 2*

Cat. No.: *B2887728*

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Introduction

Flutax-2 is a fluorescent derivative of paclitaxel, a potent anti-cancer drug that stabilizes microtubules. This probe consists of paclitaxel conjugated to the bright, photostable green fluorescent dye, Oregon Green 488. By binding to the β -tubulin subunit of microtubules, Flutax-2 not only stabilizes the microtubule polymer but also allows for high-fidelity visualization of the microtubule cytoskeleton in living and fixed cells. Its high binding affinity and excellent photophysical properties make it a valuable tool for a range of fluorescence microscopy applications, from widefield and confocal microscopy to advanced super-resolution techniques such as Stimulated Emission Depletion (STED) microscopy. These application notes provide detailed protocols for utilizing Flutax-2 for high-resolution imaging of microtubules, offering insights into microtubule dynamics and organization.

Quantitative Data

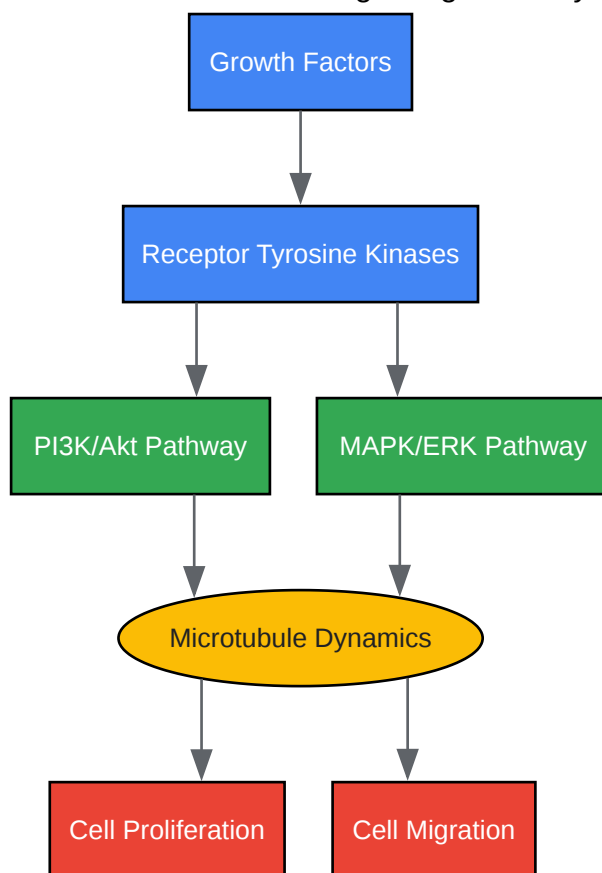
The photophysical and binding properties of Flutax-2 are summarized in the table below, providing key parameters for designing and executing imaging experiments.

| Property | Value | Reference |
|---------------------------------------|---|-----------|
| Excitation Maximum (λ_{ex}) | 496 nm | [1][2] |
| Emission Maximum (λ_{em}) | 526 nm | [1][2] |
| Extinction Coefficient (ϵ) | 80,000 M ⁻¹ cm ⁻¹ | [1][2][3] |
| Quantum Yield (Φ) | 0.9 | [1][3] |
| Binding Affinity (K_a) | $\sim 10^7$ M ⁻¹ | [1][2] |
| Solubility | Soluble to 1 mM in DMSO | [1] |
| Storage | Store at -20°C, protect from light | [1] |

Signaling Pathways and Experimental Workflow

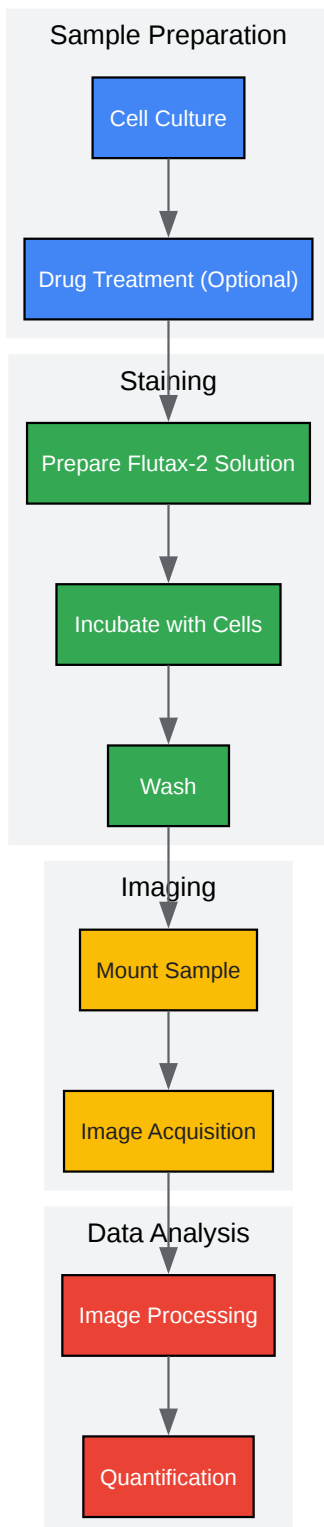
The following diagrams illustrate a simplified signaling pathway involving microtubules and the general experimental workflow for imaging microtubules using Flutax-2.

Microtubule-Related Signaling Pathway

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A simplified diagram of signaling pathways influencing microtubule dynamics.

Experimental Workflow for Flutax-2 Imaging



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A general workflow for microtubule imaging using Flutax-2.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubules with Confocal Microscopy

This protocol is suitable for observing microtubule dynamics and organization in real-time in living cells.

Materials:

- Flutax-2 (soluble in DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)
- Hanks' Balanced Salt Solution (HBSS)
- Cells cultured on glass-bottom dishes or coverslips
- Confocal microscope with appropriate laser lines (e.g., 488 nm) and detectors.

Procedure:

- Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish or coverslip suitable for live-cell imaging.
- Preparation of Staining Solution: Prepare a 2 μM working solution of Flutax-2 in pre-warmed (37°C) live-cell imaging medium or HBSS.^[2] To do this, dilute the DMSO stock solution of Flutax-2. For example, add 2 μL of a 1 mM Flutax-2 stock to 1 mL of medium.
- Staining: Remove the culture medium from the cells and gently add the 2 μM Flutax-2 staining solution.
- Incubation: Incubate the cells for 60 minutes at 37°C in a cell culture incubator.^{[2][4]}
- Washing: After incubation, gently wash the cells two to three times with pre-warmed HBSS or live-cell imaging medium to remove unbound Flutax-2.^{[2][4]}

- Imaging: Mount the sample on the confocal microscope. Use a 488 nm laser line for excitation and collect the emission between 500-550 nm. It is crucial to minimize light exposure to reduce phototoxicity and photobleaching, as Flutax-2 staining in live cells can diminish rapidly upon exposure to light.[2]

Protocol 2: High-Resolution Imaging of Microtubules with STED Microscopy

This protocol provides a starting point for achieving super-resolution images of microtubules using Flutax-2. Optimization of labeling and imaging parameters may be required for different cell types and STED systems.

Materials:

- Flutax-2 (soluble in DMSO)
- Live-cell imaging medium or Phosphate-Buffered Saline (PBS)
- Cells cultured on high-performance coverslips (#1.5H)
- STED microscope with excitation laser (e.g., 488 nm) and depletion laser (e.g., 592 nm).

Procedure:

- Cell Preparation: For optimal STED imaging, culture cells on high-performance #1.5H coverslips to a confluency of 50-70%.
- Preparation of Staining Solution: Prepare a working solution of Flutax-2 in pre-warmed imaging medium. A concentration range of 100 nM to 1 μ M can be tested to achieve optimal labeling density for STED. Lower concentrations are often preferable to reduce background fluorescence.
- Staining: Remove the culture medium and gently add the Flutax-2 staining solution.
- Incubation: Incubate for 30-60 minutes at 37°C. Shorter incubation times may be sufficient and can help reduce potential effects on microtubule dynamics.

- Washing: Gently wash the cells two to three times with pre-warmed imaging medium.
- Mounting: For live-cell imaging, mount the coverslip in an appropriate imaging chamber with live-cell imaging medium. For fixed-cell imaging (note: Flutax-2 staining is not well-retained after fixation[2]), a mounting medium with a refractive index matched to the immersion oil (e.g., 1.518) is recommended.[5]
- STED Imaging:
 - Place the sample on the STED microscope.
 - Use a 488 nm laser for excitation of Flutax-2 (Oregon Green 488).
 - Use a 592 nm depletion laser to achieve super-resolution.[6]
 - Adjust the excitation and depletion laser powers to achieve a good signal-to-noise ratio while minimizing photobleaching. Start with low laser powers and gradually increase them.
 - Optimize the pixel size (e.g., 20-25 nm) and scan speed for the desired resolution and field of view.[2]
 - Acquire both a conventional confocal image and a STED image for comparison.

Concluding Remarks

Flutax-2 is a versatile and powerful tool for visualizing microtubules in a variety of cell types and experimental contexts. The protocols provided here offer a foundation for both standard and high-resolution imaging applications. For super-resolution microscopy, careful optimization of labeling conditions and imaging parameters is essential to achieve the best results and reveal the intricate details of the microtubule cytoskeleton. By leveraging the unique properties of Flutax-2, researchers can gain deeper insights into the critical roles of microtubules in cellular processes and disease.

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- To cite this document: BenchChem. [High-Resolution Imaging of Microtubules Using Flutax-2: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2887728#high-resolution-imaging-of-microtubules-using-flutax-2]

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